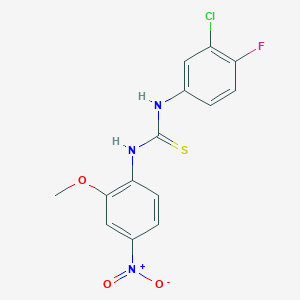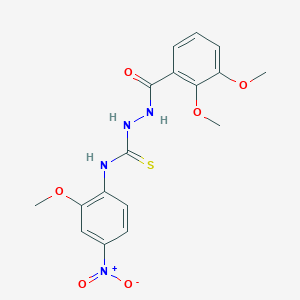![molecular formula C13H22N2O3S B4118683 N-(tetrahydro-2-furanylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4118683.png)
N-(tetrahydro-2-furanylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
説明
N-(tetrahydro-2-furanylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, commonly known as TFD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TFD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of TFD is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. TFD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, TFD has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
TFD has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, TFD has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS). TFD has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of TFD is its ability to inhibit the activity of multiple enzymes and signaling pathways, making it a potential candidate for the treatment of a range of diseases. Additionally, TFD has been found to have low toxicity, making it a safe option for further research. However, one limitation of TFD is its relatively low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of TFD. One area of interest is the development of TFD analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of TFD and its potential as a therapeutic agent for the treatment of various diseases. Finally, the development of TFD-based drug delivery systems could enhance its efficacy and reduce potential side effects.
科学的研究の応用
TFD has been the focus of several scientific studies due to its potential as a therapeutic agent. One area of research has been in the treatment of cancer. TFD has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, TFD has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c19-12(14-10-11-2-1-7-16-11)15-5-3-13(4-6-15)17-8-9-18-13/h11H,1-10H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAAFMUSNUYFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4118604.png)



![N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4118650.png)
![methyl 6-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118652.png)

![dimethyl 5-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4118663.png)
![methyl 2-[({[4-(trifluoromethoxy)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118669.png)
![ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4118677.png)

![ethyl 4-[({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4118685.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4118698.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4118701.png)